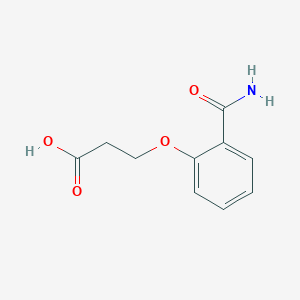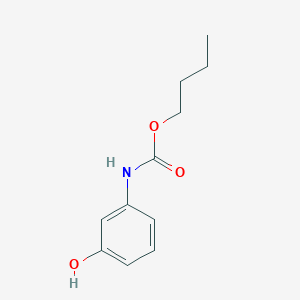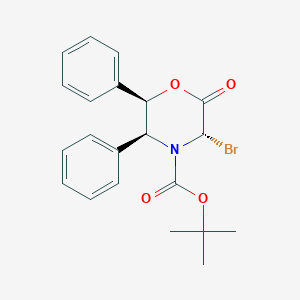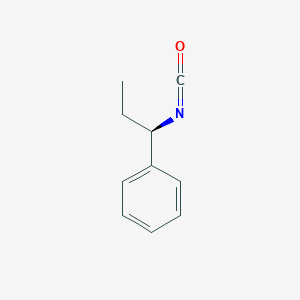
3-(2-Carbamoylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Carbamoylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 103204-34-8 . It has a molecular weight of 209.2 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Carbamoylphenoxy)propanoic acid” is 1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(2-Carbamoylphenoxy)propanoic acid” is a powder with a molecular weight of 209.2 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Renewable Building Block for Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 3-(2-Carbamoylphenoxy)propanoic acid, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovation paves the way for applications in a wide range of materials due to its compatibility with various –OH bearing compounds or macromolecules (Trejo-Machin et al., 2017).
Pharmacological Research
In pharmacological research, a derivative of 3-(2-Carbamoylphenoxy)propanoic acid, specifically 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid, has been utilized. Its inclusion in opioid peptide derivatives has led to the development of novel opioid antagonists, contributing to advancements in pain management and addiction treatment research (Lu et al., 2006).
Antioxidant Activity Exploration
Exploration of phenolic acids, including those structurally similar to 3-(2-Carbamoylphenoxy)propanoic acid, has shown their potential as antioxidants. The structure-activity relationship studies have revealed how the number of phenolic groups and the type of alkyl spacer between the carboxylic acid and aromatic ring influence antioxidant activity. This research contributes to the development of antioxidants in various health-related fields (Siquet et al., 2006).
Biochemical Research
In biochemical research, derivatives of 3-(2-Carbamoylphenoxy)propanoic acid have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibited notable antibacterial activities against various bacteria, highlighting their potential in developing new antimicrobial agents (Zhang et al., 2011).
Industrial Applications
From an industrial perspective, derivatives of 3-(2-Carbamoylphenoxy)propanoic acid, like propionic acid and its analogs, have been studied for their potential in producing chemicals like propanol and propylene via sugar fermentation. This research offers insights into the use of carbohydrates as an alternative feedstock, contributing to the development of more sustainable chemical production processes (Rodriguez et al., 2014).
Safety And Hazards
Direcciones Futuras
While specific future directions for “3-(2-Carbamoylphenoxy)propanoic acid” are not available, there is ongoing research into the production of propionic acid, a related compound. Propionic acid is an important building block chemical with applications in a wide variety of industries . The development of a mild and effective synthetic method for propionic acid is of great significance .
Propiedades
IUPAC Name |
3-(2-carbamoylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPGIQXOMTIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602615 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carbamoylphenoxy)propanoic acid | |
CAS RN |
103204-34-8 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)



![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)





